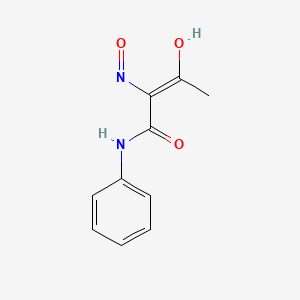

2-(hydroxyimino)-3-oxo-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a chemical compound with a unique structure that includes both oxime and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines.

Scientific Research Applications

2-(hydroxyimino)-3-oxo-N-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(hydroxyimino)-3-oxo-N-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .

Comparison with Similar Compounds

Similar Compounds

2-(hydroxyimino)aldehydes: These compounds share the oxime functional group and exhibit similar reactivity.

2-(hydroxyimino)methyl-1H-indol-1-yl)acetamide derivatives: These compounds have similar structural features and are studied for their antioxidant properties.

Uniqueness

What sets 2-(hydroxyimino)-3-oxo-N-phenylbutanamide apart is its combination of oxime and amide groups, which provides unique reactivity and potential applications in various fields. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Biological Activity

2-(Hydroxyimino)-3-oxo-N-phenylbutanamide, a compound with significant biological activity, has been the subject of various studies due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12N2O2

- Molecular Weight: 192.22 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies. It induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. In vitro experiments using different cancer cell lines revealed that this compound significantly reduced cell viability and proliferation rates.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cellular models. These properties suggest potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Interference: It modulates various signaling pathways that regulate inflammation and apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound induces ROS production, contributing to its anticancer effects by promoting oxidative stress in tumor cells.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Cancer Cell Line Studies: In a study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.

- Inflammation Reduction: In a murine model of acute inflammation, administration of this compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Data Tables

| Biological Activity | Effect | Tested Concentration | Results |

|---|---|---|---|

| Antimicrobial | Inhibition | 32 µg/mL | Effective against E. coli & S. aureus |

| Anticancer | Cell Viability Reduction | 10 µM | 50% reduction in MCF-7 cells |

| Anti-inflammatory | Cytokine Reduction | N/A | Decreased TNF-alpha & IL-6 levels |

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(Z)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7- |

InChI Key |

HMVFHMLPFAZHEW-CLFYSBASSA-N |

Isomeric SMILES |

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=O)/O |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.